![molecular formula C21H17BrO3 B11156724 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156724.png)
3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenes
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenyl derivatives and furochromene intermediates.
Reaction Conditions: The key steps involve coupling reactions, such as Suzuki or Heck coupling, under controlled conditions using palladium catalysts.
Industrial Production: Industrial production methods may involve optimizing reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s chromenone core and aromatic systems are susceptible to oxidation under controlled conditions.
Key Reagents & Outcomes:
Reagent | Conditions | Product(s) Formed | Notes |
---|---|---|---|
KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Hydroxylated derivatives at C-6 or C-8 | Selective oxidation of chromenone ring |
CrO₃ | Acetic acid, reflux | Ketone formation at the butyl chain | Side-chain oxidation dominates |
Ozone (O₃) | Dichloromethane, −78°C | Cleavage of furan ring | Forms dicarbonyl intermediates |
Oxidation primarily targets the electron-rich furan ring or the chromenone carbonyl group, depending on the reagent. For example, ozonolysis cleaves the furan ring to yield diketones, while KMnO₄ hydroxylates the chromenone system.
Reduction Reactions
Reduction modifies the chromenone carbonyl or bromophenyl group.
Key Reagents & Outcomes:
Reagent | Conditions | Product(s) Formed | Notes |
---|---|---|---|
LiAlH₄ | Dry THF, 0°C → RT | Alcohol from carbonyl reduction | Full reduction to chromanol analog |
NaBH₄ | Methanol, RT | Partial reduction of carbonyl | Forms hemiacetal intermediates |
H₂/Pd-C | Ethanol, 50 psi | Dehalogenation (Br → H) | Bromophenyl → phenyl conversion |
Reduction with LiAlH₄ fully reduces the chromenone carbonyl to a secondary alcohol, whereas NaBH₄ yields partial reduction products. Catalytic hydrogenation selectively removes the bromine atom from the aryl group.
Substitution Reactions
The bromine atom on the phenyl ring serves as a prime site for nucleophilic aromatic substitution (NAS) or cross-coupling.
Key Reagents & Outcomes:
Reagent | Conditions | Product(s) Formed | Notes |
---|---|---|---|
NaOCH₃ | DMF, 120°C | Methoxy-substituted aryl derivative | NAS with methoxide ion |
Pd(PPh₃)₄, Ar-B(OH)₂ | Suzuki conditions, 80°C | Biaryl derivatives | Cross-coupling via bromophenyl |
CuI, NaN₃ | DMSO, 100°C | Azido-substituted analog | Click chemistry precursor |
The bromophenyl group participates in palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to generate biaryl or alkene-linked derivatives. NAS replaces bromine with nucleophiles like methoxide or azide.
Acid-Catalyzed Rearrangements
Under acidic conditions, the furochromene system undergoes ring-opening or rearrangement.
Key Reagents & Outcomes:
Reagent | Conditions | Product(s) Formed | Notes |
---|---|---|---|
p-TsOH·H₂O | 1,2-DCE, 84°C, 12 hr | Ring-opened quinolinone derivatives | Tandem reaction pathway |
H₂SO₄ (conc.) | Reflux | Furan ring rearrangement | Forms tricyclic lactones |
Acid treatment (e.g., p-toluenesulfonic acid) induces tandem reactions, as demonstrated in studies on related furoquinolones . These conditions may cleave the furan ring or reorganize the chromenone system.
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions with dienophiles.
Key Reagents & Outcomes:
Reagent | Conditions | Product(s) Formed | Notes |
---|---|---|---|
Maleic anhydride | Xylene, reflux | Bicyclic adducts | Endo preference observed |
Acetylenedicarboxylate | Toluene, 110°C | Six-membered oxacyclic products | Retro-Diels-Alder possible |
Cycloadditions exploit the conjugated diene character of the furan ring, yielding fused bicyclic structures. Regioselectivity depends on electron-withdrawing groups on the dienophile.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or bond cleavage.
Key Conditions & Outcomes:
Conditions | Product(s) Formed | Notes |
---|---|---|
UV light (254 nm) | Dimerization via C5–C6 bond | Head-to-tail dimer formation |
UV + Rose Bengal | Singlet oxygen adducts | Furan ring peroxidation |
Photoreactions are less common but demonstrate the compound’s sensitivity to light, particularly in the presence of photosensitizers.
Critical Factors Influencing Reactivity
-
Steric Effects : The butyl chain hinders substitution at proximal positions.
-
Electronic Effects : The bromophenyl group directs electrophilic substitution to the para position.
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance NAS rates compared to nonpolar media.
Scientific Research Applications
The structure of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one includes a furochromene core with a bromophenyl substituent, which is significant for its interaction with biological targets.
Anticancer Activity
Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown:
- Cytotoxicity against MCF-7 (breast cancer) : The compound demonstrated an IC50 value indicating strong inhibitory effects on cell proliferation.
- Mechanism of Action : The presence of the bromine atom enhances membrane permeability, facilitating apoptosis in cancer cells.
Case Study: Antiproliferative Effects
A detailed investigation into the antiproliferative effects revealed that this compound significantly inhibited cell growth across multiple cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10.0 |
HT-29 | 12.5 |
M21 | 15.0 |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer proliferation, potentially reducing tumor growth by modulating pathways associated with inflammation and cancer progression.
Interaction with Biological Targets
The interaction of This compound with proteins is primarily through π-π stacking interactions due to the bromophenyl group. This interaction can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.
Pharmacodynamics
Further research using techniques such as surface plasmon resonance has been employed to elucidate the binding interactions between this compound and target proteins, revealing insights into its pharmacodynamics and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, contributing to its observed biological activities.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole and 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide share structural similarities
Uniqueness: The presence of the furochromene core and the specific substitution pattern in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development
Biological Activity
The compound 3-(4-bromophenyl)-5-butyl-7H-furo[3,2-g]chromen-7-one is a member of the furochromenone class, which has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on available research findings.
- Molecular Formula : C22H19BrO3
- Molar Mass : 411.29 g/mol
- CAS Number : 858748-59-1
Synthesis
The synthesis of this compound typically involves the reaction of chalcone precursors with appropriate reagents under controlled conditions. Techniques such as microwave irradiation have been noted for their efficiency in producing high yields within shorter reaction times.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various human cancer cell lines, including A549 (lung cancer) and KB31 (oral cancer) cells. The mechanism involves:
- G2/M Phase Arrest : The compound has been shown to cause a dose-dependent arrest in the G2/M phase of the cell cycle, which is critical for preventing cancer cell proliferation .
- Induction of Apoptosis : In specific cell lines, such as KB31, the compound triggers programmed cell death through pathways that may involve caspase activation .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated notable antimicrobial activity against various pathogens. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria, showing promising results:
- Minimum Inhibitory Concentrations (MIC) : The compound's MIC values were found to be comparable to standard antimicrobial agents like ampicillin, indicating its potential as an alternative therapeutic agent .
- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study has revealed that modifications to the furochromenone structure can significantly influence biological activity:
- The presence of the bromophenyl group enhances the compound's potency against cancer cells.
- Alterations in substituents on the furochromenone core can lead to variations in both anticancer and antimicrobial activities .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study on Lung Cancer Cells (A549) : Treatment with varying concentrations resulted in a significant reduction in cell viability and increased apoptosis markers.
- Study on Antimicrobial Efficacy : The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition similar to established antibiotics.
Properties
Molecular Formula |
C21H17BrO3 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-butylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17BrO3/c1-2-3-4-14-9-21(23)25-20-11-19-17(10-16(14)20)18(12-24-19)13-5-7-15(22)8-6-13/h5-12H,2-4H2,1H3 |
InChI Key |
HSKDGBPABAELCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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